The synthesis of VU6015929 involves several key steps utilizing commercially available starting materials. The process can be summarized as follows:
This multi-step synthetic route highlights the complexity involved in designing selective inhibitors while maintaining high yields.
VU6015929 has a well-defined molecular structure that is critical for its function as an inhibitor. The compound features a trifluoromethyl group attached to a phenyl ring, which is likely important for its binding affinity to the DDRs.
The precise three-dimensional conformation of VU6015929 can be elucidated through X-ray crystallography or NMR spectroscopy techniques, which would provide insights into its binding interactions at the molecular level.
VU6015929 undergoes specific chemical reactions that are pivotal for its biological activity. As a dual inhibitor of DDR1 and DDR2, it primarily functions by binding to the ATP-binding site of these receptors, preventing their activation by collagen.
These reactions highlight VU6015929's role in modulating receptor activity and downstream signaling pathways involved in fibrosis and cancer progression.
The mechanism by which VU6015929 exerts its effects involves competitive inhibition of DDR1 and DDR2 activation. By occupying the ATP-binding site on these receptors, VU6015929 prevents their phosphorylation and subsequent activation by extracellular matrix components like collagen.
This mechanism underscores the potential therapeutic applications of VU6015929 in treating diseases characterized by excessive fibrosis or aberrant cell signaling.
VU6015929 Hydrochloride exhibits several notable physical and chemical properties:
These properties are critical for formulation development and understanding how VU6015929 can be effectively administered in therapeutic settings .
VU6015929 has significant potential applications in scientific research and therapeutic development:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: